REACTION_CXSMILES
|
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([CH2:7][C:8]([O:10][CH3:11])=[O:9])=[CH:3][CH:2]=1.[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:13][CH2:12][C:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CC(=O)OC)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
followed by filtration and distillation of the solvent, which
|
Type
|
CUSTOM
|
Details
|
was then fractionated at 4 mmHg and 142 to 150 ° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |